SiR-Maleimide
Description
Structure
3D Structure
Properties
Molecular Formula |
C33H34N4O5Si |
|---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
3',7'-bis(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C33H34N4O5Si/c1-35(2)21-8-11-24-27(18-21)43(5,6)28-19-22(36(3)4)9-12-25(28)33(24)26-17-20(7-10-23(26)32(41)42-33)31(40)34-15-16-37-29(38)13-14-30(37)39/h7-14,17-19H,15-16H2,1-6H3,(H,34,40) |
InChI Key |
UVJZOXNHXZIPTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCN6C(=O)C=CC6=O)C(=O)O3 |
Origin of Product |
United States |
Thiol Maleimide Conjugation Chemistry for Research Applications
Mechanism of Maleimide-Thiol Michael Addition in Biological Labeling
The conjugation between a maleimide (B117702) and a thiol-containing molecule proceeds via a well-defined chemical pathway known as a Michael addition. axispharm.compapyrusbio.comresearchgate.netnih.gov In this reaction, the maleimide functions as the "Michael acceptor," while the thiol group, typically from a cysteine residue in a protein, acts as the "Michael donor." papyrusbio.comnih.gov
The reaction is initiated by the deprotonation of the thiol group (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). papyrusbio.com This thiolate then attacks one of the carbon atoms of the carbon-carbon double bond within the maleimide ring. mdpi.com This nucleophilic attack results in the formation of a stable carbon-sulfur bond, yielding a thiosuccinimide adduct. axispharm.comresearchgate.net The entire process is highly efficient and can proceed without a catalyst, driven by the inherent reactivity of the maleimide ring, which is enhanced by ring strain and the electron-withdrawing nature of its two adjacent carbonyl groups. axispharm.com This reaction is often referred to as a "click" reaction due to its rapid kinetics, high yield, and specificity. researchgate.netresearchgate.netresearchgate.net
Specificity and Reactivity in Bioconjugation
A key advantage of using SiR-Maleimide in bioconjugation is the high degree of selectivity the maleimide group exhibits, particularly for thiol groups over other nucleophilic functional groups present on biomolecules.
The thiol-maleimide reaction is exceptionally chemoselective for thiols, especially the sulfhydryl groups of cysteine residues, within a specific pH range. axispharm.comthno.orgmdpi.com Research has demonstrated that the reaction rate with thiols is approximately 1,000 times faster than with amines at a neutral pH. axispharm.commdpi.com This remarkable specificity is largely due to the difference in pKa values between the thiol group of cysteine (around 8.6) and the ε-amino group of lysine (B10760008) (around 10.4). nih.govmdpi.com At a physiological pH of approximately 7, a significant fraction of thiol groups exist as the reactive thiolate anion, whereas the amino groups of lysine remain predominantly in their protonated, non-nucleophilic ammonium (B1175870) form. nih.govmdpi.com This differential reactivity allows for the precise, site-specific labeling of cysteine residues, even in the presence of numerous lysine residues on a protein's surface. papyrusbio.com
The success of conjugating this compound to a target molecule is highly dependent on several key reaction parameters. Optimizing these conditions is crucial for maximizing conjugation efficiency and ensuring selectivity.
| Parameter | Optimal Condition/Influence | Rationale |
| pH | 6.5 - 7.5 | Maximizes thiol selectivity. At this pH, thiols are sufficiently deprotonated to be reactive, while amines remain largely protonated and unreactive. axispharm.comnih.govmdpi.commdpi.com Above pH 8.5, reactivity with lysine and hydrolysis of the maleimide group increase. nih.govmdpi.com |
| Temperature | 4°C to Room Temperature (20-22°C) | The reaction proceeds efficiently at room temperature. uu.nlresearchgate.net However, for long-term storage of maleimide-functionalized reagents, lower temperatures (4°C) are recommended to minimize degradation. uu.nlresearchgate.net |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) or aqueous buffers (e.g., PBS, HEPES) | The reaction is efficient in polar solvents that can accommodate the charged intermediates. axispharm.comresearchgate.net Aqueous buffers are ideal for reactions involving biological molecules like proteins. mdpi.com |
| Reactant Molar Ratio | Excess of maleimide reagent (e.g., 2:1 to 5:1 maleimide:thiol) | Using a molar excess of the maleimide reagent can help drive the reaction to completion, achieving higher conjugation efficiency, especially when labeling surfaces or nanoparticles. uu.nlresearchgate.net |
| Catalyst | Base catalysis (e.g., TEOA, phosphate, citrate) | Bases increase the concentration of the reactive thiolate anion, accelerating the reaction. researchgate.netbiorxiv.org The choice of a weaker or stronger base can be used to tune the gelation speed in hydrogel formation. biorxiv.org |
Stability of this compound Conjugates in Complex Biological Environments
While the formation of the thiosuccinimide linkage is robust, the long-term stability of the resulting conjugate in a complex biological milieu presents significant challenges that have been the subject of extensive research.
Contrary to early assumptions, the thiosuccinimide adduct formed from the maleimide-thiol reaction is not indefinitely stable and can undergo a retro-Michael reaction. nih.govresearchgate.netmdpi.comucl.ac.uk This process is a reversal of the initial conjugation, where the carbon-sulfur bond breaks, regenerating the original thiol and maleimide. researchgate.net
In the thiol-rich environment of the cell or blood plasma, characterized by high concentrations of molecules like glutathione (B108866), this reversibility becomes a significant liability. creativepegworks.comnih.gov The regenerated this compound can be intercepted by a different thiol molecule, leading to "thiol exchange." ucl.ac.ukprolynxinc.com For applications such as targeted drug delivery, this deconjugation can result in the premature release of the payload from its targeting vehicle, reducing efficacy and potentially causing off-target effects. prolynxinc.comulisboa.pt The rate of this retro-reaction can be influenced by the chemical nature of the thiol used in the initial conjugation. nih.govnih.gov
The thiosuccinimide conjugate is susceptible to two primary hydrolytic pathways. The first involves the hydrolysis of the unreacted maleimide ring itself, which opens to form a maleamic acid that is unreactive towards thiols. nih.govmdpi.com This is an undesirable side reaction that competes with the conjugation process.
The second, and more consequential, pathway is the hydrolysis of the succinimide (B58015) ring after conjugation has occurred. researchgate.netucl.ac.ukulisboa.pt This ring-opening reaction is irreversible and results in the formation of a stable succinamic acid thioether, which exists as a mixture of two isomers. papyrusbio.comresearchgate.netulisboa.ptchemrxiv.org Crucially, this ring-opened product is no longer susceptible to the retro-Michael reaction and subsequent thiol exchange. researchgate.netmdpi.comucl.ac.ukprolynxinc.com Therefore, hydrolysis of the conjugate paradoxically leads to its long-term stabilization. ucl.ac.ukprolynxinc.comnih.gov
The rate of this stabilizing hydrolysis is a critical factor. For conjugates made with standard N-alkyl maleimides, the half-life of ring-opening can be on the order of days to weeks, which may be too slow to prevent thiol exchange in vivo. ucl.ac.ukprolynxinc.com To address this, researchers have developed "self-hydrolyzing" maleimides with N-substituents that are electron-withdrawing (e.g., N-aryl groups) or that provide intramolecular catalysis. nih.govucl.ac.uk These modifications can dramatically accelerate the rate of ring-opening, allowing for the rapid and intentional stabilization of the conjugate post-synthesis and prior to its use in a biological system. ucl.ac.ukprolynxinc.comnih.govresearchgate.net
| N-Substituent on Maleimide Adduct | Hydrolysis Half-life (pH 7.4, 37°C) | Stability Characteristic |
| N-alkyl | 27 hours | Slow hydrolysis, more susceptible to retro-Michael reaction. ucl.ac.uk |
| N-aryl | 1.5 hours | Faster hydrolysis, leading to quicker stabilization. ucl.ac.uk |
| N-fluorophenyl | 0.7 hours | Very rapid hydrolysis due to strong electron-withdrawing effect. ucl.ac.uk |
Chemical Strategies for Enhancing Conjugate Stability in Research Probes
The conjugation of maleimides to thiol groups, a cornerstone of bioconjugation, results in a thiosuccinimide linkage. iris-biotech.de This bond, however, is susceptible to a retro-Michael reaction, which can lead to the reversal of the conjugation and exchange with other biological thiols, such as glutathione. nih.govnih.govresearchgate.net This instability can compromise the efficacy and safety of bioconjugates, leading to a loss of the conjugated molecule and potential off-target effects. iris-biotech.denih.gov Consequently, several chemical strategies have been developed to enhance the stability of the maleimide-thiol conjugate.
One of the most effective strategies is the hydrolysis of the thiosuccinimide ring . This process results in a ring-opened succinamic acid thioether, which is resistant to retro-Michael reactions and subsequent thiol exchange. iris-biotech.depapyrusbio.comulisboa.pt The rate of this stabilizing hydrolysis can be significantly accelerated by introducing electron-withdrawing groups to the nitrogen atom of the maleimide. ulisboa.ptprolynxinc.com This has led to the development of "self-hydrolyzing" maleimides that rapidly form a stable, ring-opened conjugate under physiological conditions. prolynxinc.comcreativepegworks.comucl.ac.uk For instance, N-aryl maleimides and maleimides with N-α substituents like carboxamides have been shown to increase the rate of hydrolysis, thereby enhancing conjugate stability. prolynxinc.commdpi.commdpi.com
Another approach to stabilize the linkage is through transcyclization . This method involves an intramolecular reaction that rearranges the thiosuccinimide into a more stable structure, effectively preventing the retro-Michael reaction. nih.govcreativepegworks.com This can be achieved by simply extending the incubation time of the conjugation reaction in a buffered solution, particularly when the maleimide is conjugated to a peptide with an N-terminal cysteine. nih.govbachem.com
The development of next-generation maleimides also addresses the stability issue. These include:
Dibromomaleimides , which can undergo a one-pot reaction with a thiol and subsequently an amine. The addition of the amine deactivates the maleimide's electrophilicity, resulting in a stable, dually functionalized conjugate. rsc.org
Exocyclic olefinic maleimides have the reactive double bond outside of the maleimide ring. This structural change is reported to significantly improve the stability of the resulting conjugate against thiol exchange. ucl.ac.uk
N-aryl maleimides have been shown to form more stable thiosuccinimide conjugates, with enhanced rates of hydrolysis leading to a stabilized ring-opened product. nih.govmdpi.commdpi.com
Alternatives to traditional maleimides have also been explored to create more robust bioconjugates. These include carbonylacrylic reagents and 5-hydroxy-pyrrolone based building blocks , which react with thiols to form stable linkages that are resistant to degradation under physiological conditions. creativepegworks.comrsc.org
| Stabilization Strategy | Mechanism | Key Research Findings | Citation |
|---|---|---|---|
| Thiosuccinimide Hydrolysis | Ring-opening of the thiosuccinimide to form a stable succinamic acid thioether. | Rate is accelerated by electron-withdrawing N-substituents. The ring-opened form is resistant to retro-Michael reactions. | iris-biotech.depapyrusbio.comulisboa.ptprolynxinc.com |
| Transcyclization | Intramolecular rearrangement of the thiosuccinimide linkage to a more stable cyclic structure (e.g., thiazine). | Prevents retro-Michael exchange reactions. Can be achieved by extended incubation. | nih.govcreativepegworks.combachem.com |
| Next-Generation Maleimides (e.g., N-aryl, Dibromomaleimides) | Modified maleimide structures that either promote rapid hydrolysis or allow for deactivating secondary reactions. | N-aryl maleimides enhance hydrolytic stability. Dibromomaleimides allow for stable, dual functionalization in a one-pot reaction. | nih.govmdpi.commdpi.comrsc.org |
| Maleimide Alternatives (e.g., Carbonylacrylics) | Utilize different chemical moieties that form more stable bonds with thiols. | Conjugates are resistant to degradation and thiol exchange under physiological conditions. | creativepegworks.comrsc.org |
Advanced Site-Specific Labeling Methodologies with this compound
This compound is a derivative of the fluorophore silicon rhodamine (SiR), featuring a maleimide group that reacts with thiols to form covalent conjugates. spirochrome.com This reactivity makes it a valuable tool for advanced, site-specific labeling of biomolecules in research applications, particularly for live-cell imaging due to SiR's cell permeability and far-red fluorescence properties. spirochrome.comlubio.chlabome.com
Integration with Genetically Encoded Protein Tags (e.g., SNAP-tag, Halo-tag)
Genetically encoded protein tags provide another powerful method for site-specific labeling. This compound can be used to create custom probes for these systems, or SiR derivatives tailored for these tags can be employed directly.
SNAP-tag®: This technology utilizes a modified human O6-alkylguanine-DNA-alkyltransferase (hAGT) that covalently reacts with benzylguanine (BG) derivatives. spirochrome.comneb.com SiR derivatives conjugated to BG, such as SiR-BG (also known as SNAP-Cell® 647-SiR), are commercially available and widely used for labeling SNAP-tag fusion proteins in live cells. spirochrome.comneb.comneb-online.de The reaction is highly specific and results in the permanent labeling of the protein of interest with the SiR fluorophore. spirochrome.com While direct reaction with this compound is not the primary mechanism, this compound can be used to synthesize novel BG-containing probes.
HaloTag®: The HaloTag system is based on a modified haloalkane dehalogenase that forms a covalent bond with ligands containing a chloroalkane linker. spirochrome.complos.org SiR derivatives functionalized with a chloroalkane, such as SiR-CA (SiR-Halo), are used to specifically label HaloTag fusion proteins. spirochrome.com Similar to the SNAP-tag system, this compound can be a versatile starting material for chemists to synthesize novel and custom chloroalkane-containing probes for specific experimental needs. The general principle of using maleimide chemistry to attach fluorophores to tag-specific ligands is a common strategy in developing new probes. plos.orgnih.gov
| Tag System | Mechanism | SiR-based Probe | Role of Maleimide Chemistry | Citation |
|---|---|---|---|---|
| SNAP-tag® | Covalent reaction between the tag and a benzylguanine (BG) substrate. | SiR-BG (e.g., SNAP-Cell® 647-SiR) | This compound can be used in the synthesis of custom BG-based probes. | spirochrome.comneb.comneb.com |
| HaloTag® | Covalent reaction between the tag and a chloroalkane (CA) linker. | SiR-CA (SiR-Halo) | This compound can be used to synthesize custom chloroalkane-based probes. | spirochrome.complos.orgresearchgate.net |
Emerging Bioconjugation Strategies for this compound Derivatization
The field of bioconjugation is continuously evolving, with new strategies emerging that offer greater control, orthogonality, and efficiency. This compound can be derivatized and integrated into these advanced methodologies.
One emerging area is the use of bioorthogonal chemistry , which involves reactions that can occur in complex biological environments without interfering with native biochemical processes. acs.org SiR derivatives containing azide (B81097) or alkyne groups are available, enabling their participation in powerful bioorthogonal reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). lubio.chacs.org this compound can be used to introduce the SiR fluorophore onto a molecule that also contains an azide or alkyne, allowing for subsequent, orthogonal "click" reactions.
Another novel strategy involves linchpin-directed modification (LDM) . This technique uses a bifunctional molecule (the linchpin) to bring a reactive group into close proximity to a specific site on a protein, enabling a highly selective modification. A this compound derivative could potentially be incorporated into such a linchpin molecule to achieve targeted fluorophore labeling with high precision.
Furthermore, the development of dual-functionalization strategies is expanding the capabilities of bioconjugation. The use of dibromomaleimides, as mentioned previously, allows for the sequential and stable conjugation of two different molecules—for instance, a thiol-containing biomolecule and an amine-containing SiR derivative—onto a single linker. rsc.org This opens up possibilities for creating multifunctional probes.
Finally, techniques like the Staudinger ligation represent another class of bioorthogonal reactions where an azide reacts with a specifically engineered phosphine. acs.orgrsc.org By derivatizing one of the reaction partners with this compound, this highly selective ligation could be used for targeted fluorescence labeling in complex biological systems. These emerging strategies highlight the potential for this compound to be a component in increasingly sophisticated and powerful bioconjugation toolkits.
Applications of Sir Maleimide in Advanced Fluorescence Microscopy
Live-Cell Imaging with SiR-Maleimide Based Probes
Live-cell imaging allows for the observation of biological processes in real-time, providing insights that are unobtainable from static images of fixed cells. wiley.com Probes based on this compound are highly effective for these applications due to their unique combination of chemical and photophysical properties.
The study of dynamic events, such as cytoskeletal rearrangements, organelle transport, and cell division, requires fluorescent probes that can faithfully report on these processes without interfering with them. This compound-based probes offer several distinct advantages in this context.
Reduced Phototoxicity and Autofluorescence: SiR-based probes are excited by far-red light (typically around 650 nm) and emit in the far-red spectrum (around 670 nm). spirochrome.comspirochrome.com This spectral range is advantageous because longer wavelength light is less energetic and therefore less damaging to cells than the blue or green light used for conventional fluorophores like GFP. cytoskeleton.comrsc.org This minimizes phototoxicity, allowing for longer observation periods without altering cell physiology. Furthermore, cellular autofluorescence is significantly lower in the far-red region, leading to a higher signal-to-noise ratio and clearer images. rsc.org
High Cell Permeability: A crucial feature of SiR probes is their ability to cross the cell membrane of living cells, eliminating the need for genetic manipulation like transfection, which can be challenging in many cell types, including primary cells. wiley.commpg.de This allows for the direct labeling of intracellular targets in a wide variety of cells and even in tissues. mpg.de
Fluorogenicity for No-Wash Imaging: Many SiR-based probes are fluorogenic, meaning they are essentially non-fluorescent until they bind to their target. cytoskeleton.comspirochrome.com This property is a result of an equilibrium between a non-fluorescent "off" state (a closed spirolactone) and a fluorescent "on" state (an open zwitterion), which is favored upon target binding. rsc.orgmpg.de This mechanism ensures that only the bound probes fluoresce brightly, drastically reducing background noise from unbound probes in the cytoplasm. Consequently, washing steps to remove excess probe are often unnecessary, simplifying experimental protocols and enabling the imaging of processes immediately after labeling. wiley.commpg.de
To ensure that observations reflect true biological phenomena, it is critical to maintain cellular health and minimize artifacts introduced by the imaging process itself.
Probe Concentration: While SiR-based probes are designed for minimal toxicity, their concentration must be carefully optimized. wiley.com For instance, SiR-actin, which is based on the actin-stabilizing compound jasplakinolide, can alter actin dynamics at high concentrations. spirochrome.com For long-term imaging experiments where cell proliferation or cytoskeletal dynamics are critical, it is recommended to use the lowest effective probe concentration, often 100 nM or less. spirochrome.com
Environmental Control: During live-cell imaging, maintaining a stable physiological environment is paramount. This includes controlling the temperature (typically at 37°C) and CO2 levels (usually 5%) in the imaging chamber to ensure normal cellular function throughout the experiment. nih.gov
Efflux Pump Inhibition: Some cell lines express high levels of efflux pumps, which are membrane proteins that can actively remove foreign molecules, including fluorescent probes, from the cell. This can result in poor staining. In such cases, the use of a broad-spectrum efflux-pump inhibitor, such as verapamil, can substantially improve labeling efficiency. mpg.de
High temporal resolution is the ability to capture images at a high frame rate, which is essential for visualizing rapid cellular events like vesicle transport or cytoskeletal dynamics. The properties of this compound probes are highly conducive to achieving this.
The exceptional brightness and high photostability of SiR fluorophores are key enablers of high-speed imaging. cytoskeleton.comrsc.org Bright probes allow for the use of short exposure times, which directly translates to a higher possible frame rate. High photostability ensures that the probe can withstand the intense laser light required for rapid and repeated image acquisition over long periods without significant signal loss. rsc.org This allows researchers to create detailed time-lapse movies that capture cellular dynamics with high fidelity. For example, the use of SiR probes has enabled time-lapse imaging of actin and microtubule remodeling in living cells. mpg.de
Super-Resolution Microscopy Utilizing this compound Derivatives
Conventional light microscopy is limited by the diffraction of light to a resolution of approximately 200 nanometers. Super-resolution microscopy techniques bypass this limit, allowing for the visualization of subcellular structures with nanoscale detail. The high photostability and far-red emission of this compound derivatives make them ideal for several super-resolution methods. cytoskeleton.comacs.org
STED microscopy achieves super-resolution by using a second, donut-shaped laser beam to "switch off" fluorescence in the periphery of the excitation spot, effectively narrowing the area from which a signal is detected. This technique demands highly photostable fluorophores that can withstand the intense STED laser.
SiR-based probes excel in this application. wiley.com Their inherent photostability allows them to endure the high laser powers used in STED without rapid photobleaching. rsc.org Researchers have successfully used SiR-tubulin and SiR-actin to perform live-cell STED imaging, revealing cytoskeletal structures at resolutions unattainable with conventional microscopy. For example, STED imaging of SiR-tubulin in living human fibroblasts has resolved the apparent diameter of microtubules to be around 60 nm. acs.org In another study, SiR-actin enabled the visualization of periodic, ring-shaped actin structures with a spacing of approximately 180-190 nm in the axons of live neurons, a level of detail that provides significant insight into neuronal architecture. wiley.commpg.deacs.org
SIM is a super-resolution technique that uses patterned illumination to create moiré fringes in the image. nikon.com A computational reconstruction of several images taken with different pattern orientations and phases yields a final image with approximately double the resolution of a conventional microscope. mpg.denikon.com SIM is particularly well-suited for live-cell imaging because it requires lower laser power than STED, reducing phototoxicity.
This compound derivatives are fully compatible with SIM. spirochrome.com The use of SiR-tubulin with SIM has allowed for the imaging of microtubules in living cells with an apparent diameter of about 126-140 nm. mpg.deacs.org Furthermore, the spectral properties of SiR probes facilitate multicolor super-resolution imaging. By using spectrally distinct probes like carboxy-SiR650 and the more red-shifted SiR700, researchers can perform dual-color live-cell SIM imaging. acs.org This has been demonstrated by imaging F-actin and microtubules simultaneously in living fibroblasts with minimal crosstalk, showcasing the power of these probes for studying the interplay between different cellular components at sub-diffraction resolution. acs.org In another application, a Halo-SiR probe was used with SIM to track the endocytosis of the SARS-CoV-2 spike protein receptor-binding domain in living cells over many hours. nih.gov
Single-Molecule Localization Microscopy (SMLM) and Its Variants
Single-Molecule Localization Microscopy (SMLM) encompasses a group of super-resolution techniques that bypass the diffraction limit of light by stochastically activating and localizing individual fluorescent molecules over time. nih.govnih.gov Methods such as Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), and direct STORM (dSTORM) rely on the precise localization of a sparse subset of fluorophores in each imaging frame. nih.govmicroscopyu.comnih.gov The final super-resolved image is reconstructed from the calculated positions of thousands to millions of these single-molecule events. nih.govresearchgate.net this compound and its derivatives have emerged as powerful tools for SMLM, largely due to their ability to spontaneously blink, or photoswitch, between a fluorescent "on" state and a dark "off" state under specific conditions. nih.govd-nb.info This intrinsic property can simplify SMLM experiments by reducing or eliminating the need for photoactivatable caging groups or complex activator-reporter dye pairs. nih.govnih.govresearchgate.net
Intrinsic Blinking Properties of this compound Derivatives
The utility of this compound in SMLM is fundamentally linked to its intrinsic photoswitching capabilities. The blinking mechanism for hydroxymethyl silicon rhodamine (HM-SiR) derivatives, a common variant, is based on a reversible, pH-dependent spirocyclization. nih.govd-nb.info The molecule exists in a dynamic equilibrium between a fluorescent, cationic "on" state and a non-fluorescent, neutral, colorless spiroether "off" state. nih.govd-nb.info This stochastic switching does not always require additives, allowing for SMLM imaging in simple buffers like phosphate-buffered saline (PBS). nih.gov
The performance of a fluorophore in SMLM is defined by several key parameters, which can be tuned by modifying the molecular structure of the SiR core. nih.govnih.gov
Duty Cycle: This is the fraction of time a molecule spends in the fluorescent "on" state. A low duty cycle is crucial for SMLM to ensure that only a sparse, optically resolvable subset of molecules is active in any given frame. microscopyu.comnih.gov By incorporating substituted pyrrolidines or azetidines, the duty cycles of HM-SiR analogs have been tuned across two orders of magnitude. nih.gov
Photon Output: The number of photons emitted during a single "on" event determines the precision with which the molecule can be localized. nih.gov Higher photon counts lead to better localization precision. nih.gov
Photostability: The ability of the dye to withstand repeated switching cycles without permanently photobleaching is essential for collecting the large number of localizations needed for a high-quality reconstruction. d-nb.info
Research has shown that while some derivatives like HM-SiR-maleimide may exhibit a high initial number of molecules in the "on" state, they can also experience faster photobleaching. nih.gov In contrast, other tuned analogs like JF₆₃₅b show a more constant number of activated molecules over time, proving superior for imaging dense structures like biomolecular condensates. nih.gov The localization precision achieved with these spontaneously blinking dyes is high, with reported values often at or below 13 nm. nih.gov
| Fluorophore Derivative | Blinking Mechanism | Key Features for SMLM | Reported Localization Precision (σ) | Reference |
|---|---|---|---|---|
| HM-SiR | Spontaneous protonation/deprotonation (spirocyclization) | Spontaneously blinking, simplifies SMLM experiments. | ~13 nm | nih.gov |
| JF₆₃₅b-maleimide | Tuned spirocyclization equilibrium | Intermediate duty cycle, constant activation over time. | Not specified | nih.gov |
| JF₆₃₀b-HTL | Tuned spirocyclization equilibrium | Low duty cycle (0.014%), suitable for high-density labeling. | ≤ 13.0 nm | nih.gov |
| f-HM-SiR | Spontaneous spirocyclization (pKcycl = 4.0) | Fluorogenic upon reaction, self-blinking for live-cell SMLM. | Not specified | d-nb.info |
Multi-Color Imaging Strategies Employing this compound and Complementary Probes
The ability to visualize multiple cellular structures simultaneously is crucial for understanding their spatial relationships and interactions. This compound's far-red emission spectrum makes it an excellent candidate for multi-color imaging, as it minimizes spectral overlap with probes in the green and orange channels. spirochrome.comspirochrome.com
A common strategy for two-color imaging in the far-red spectrum involves pairing SiR-based probes with their spectrally shifted analogs, SiR700-probes. spirochrome.comnih.gov SiR700 is a close analog of SiR with its absorption and emission shifted by approximately 50 nm to longer wavelengths. spirochrome.comnih.gov This allows both probes to be excited by the same laser line (e.g., 640-647 nm) while their emissions are separated using appropriate filter sets. spirochrome.com
Key considerations for this pairing include:
Brightness Differences: SiR700 probes are generally dimmer than their SiR counterparts. It is therefore recommended to label the more abundant or brighter structure with the SiR700 variant to achieve a better signal balance. spirochrome.com
Spectral Bleed-through: Due to the partial overlap of their emission spectra, fluorescence from the SiR probe can bleed into the SiR700 detection channel. This is often corrected during post-processing by subtracting a fraction of the SiR image from the SiR700 image, a procedure easily performed with analysis software like ImageJ or FIJI. spirochrome.com
Beyond the SiR/SiR700 pairing, this compound can be combined with a wide range of other fluorophores for multi-color SMLM. This includes combinations with photoactivatable dyes for two-color PALM, such as PaX560-Maleimide, or with spontaneously blinking dyes in other spectral regions, like the green-emitting HEtetTFER. nih.govbiorxiv.org For dSTORM, SiR can be used alongside dyes like Alexa Fluor 488 or Cy3B, provided a suitable imaging buffer that supports the blinking of both probes is used. nih.govplos.org
| Probe | Emission Color | Imaging Modality | Notes | Reference |
|---|---|---|---|---|
| SiR700 | Far-Red (~715 nm) | Confocal, STED, SIM | Spectrally-shifted analog of SiR for two-color imaging. | spirochrome.comnih.gov |
| PaX560-Maleimide | Orange (~580 nm) | PALM | Used for two-color photoactivated localization microscopy. | biorxiv.orgresearchgate.net |
| Alexa Fluor 488 / FITC | Green (~519 nm) | dSTORM | Requires optimized buffer (e.g., OxEA) for multi-color SMLM. | plos.org |
| Cy3B | Orange (~570 nm) | dSTORM | Considered a good pairing partner with far-red dyes like Alexa 647 for two-color dSTORM. | nih.gov |
| HEtetTFER | Green | SMLM | A green-emitting spontaneously blinking fluorophore. | nih.gov |
Quantitative Imaging Methodologies and Data Analysis with this compound
SMLM is an inherently quantitative imaging technique. nih.govnumberanalytics.com The final reconstructed image is not just a picture but a coordinate map of molecular localizations, which allows for the extraction of rich quantitative data. nih.govuq.edu.au The analysis of this compound SMLM data follows a standard workflow designed to process the thousands of acquired frames into a final dataset.
The process involves several key steps:
Single-Molecule Detection: In each frame of the raw data movie, software algorithms identify potential single-molecule blinking events, which appear as diffraction-limited spots. nih.gov
PSF Fitting: The point-spread function (PSF) of each detected spot is fitted with a 2D Gaussian or a more complex model to determine its center coordinates (x, y) with nanometer precision. nih.gov The number of photons collected for each event is also calculated, which influences the localization precision. nih.gov
Image Reconstruction: The coordinates from all frames are compiled into a single list. This list is then used to render the final super-resolution image, where each localization is represented by a Gaussian spot centered at its determined coordinates. d-nb.info
Post-Processing and Data Analysis: Drift correction is applied to compensate for sample movement during the long acquisition times. Further quantitative analysis can then be performed on the localization data, such as cluster analysis to identify protein aggregates, measurement of structural dimensions, or counting the number of molecules within a specific region.
The quality of the quantitative data derived from this compound imaging is directly dependent on the dye's photophysical properties. nih.gov A high photon number per switching event is essential for achieving high localization precision, while a low duty cycle is necessary to accurately localize molecules in densely labeled structures. microscopyu.comnih.gov With optimized HM-SiR analogs, localization precisions of 10-13 nm are routinely achieved, enabling detailed quantitative analysis of subcellular architecture. nih.gov
Sir Maleimide in the Investigation of Specific Cellular Structures and Physiological Dynamics
Actin Cytoskeleton Organization and Dynamics
The actin cytoskeleton is a highly dynamic network essential for numerous cellular functions, including maintaining cell shape, motility, and intracellular transport. cytoskeleton.comresearchgate.net Probes based on SiR have provided unprecedented views into these processes. The most prominent of these is SiR-Actin, a probe created by conjugating SiR to a derivative of jasplakinolide, a natural compound that binds specifically to filamentous actin (F-actin). cytoskeleton.comcytoskeleton.com
SiR-Actin is a cell-permeable, fluorogenic probe, meaning its fluorescence activates upon binding to F-actin, which significantly reduces background noise and enhances image clarity. researchgate.netspirochrome.com This allows for high-contrast imaging of various F-actin structures within living cells. Researchers have successfully used SiR-Actin to visualize dynamic, higher-order actin networks such as:
Stress fibers: Contractile bundles of actin filaments crucial for cell adhesion and mechanotransduction. cytoskeleton.comresearchgate.net
Lamellipodia and Filopodia: Protrusive structures at the leading edge of migrating cells that are essential for cell movement. cytoskeleton.comspirochrome.com
Actin Cortex: A dense network of actin beneath the plasma membrane that governs cell shape and mechanical resistance. researchgate.net
Contractile Ring: A structure formed during cytokinesis that drives the physical separation of daughter cells. cytoskeleton.comresearchgate.net
The far-red emission spectrum of SiR-Actin minimizes phototoxicity and cellular autofluorescence, making it ideal for long-term time-lapse imaging and for use in combination with other fluorescent proteins like GFP. cytoskeleton.comspirochrome.com Furthermore, its compatibility with super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM), has enabled the visualization of fine actin ultrastructures with nanoscale resolution. spirochrome.comspirochrome.com
Mechanobiology investigates how physical forces and changes in the mechanical properties of cells and tissues contribute to physiological and pathological processes. The actin cytoskeleton is a central player in mechanobiology, as it generates and responds to mechanical stress. SiR-Actin has become a valuable tool in this field by enabling the direct visualization of actin structures that are critical for sensing and transducing mechanical signals.
For instance, studies have utilized SiR-Actin to observe the reorganization of stress fibers in response to changes in the stiffness of the extracellular matrix. spirochrome.com The ability to track these changes in live cells provides direct evidence of how cells adapt their internal architecture to their physical environment. This is particularly relevant in cancer research, where the altered stiffness and motility of cancer cells are linked to the bundling and dynamics of actin filaments. spirochrome.com By allowing for high-resolution imaging of the actin network in tumor tissues, SiR-Actin helps to elucidate the structural basis of cancer cell invasiveness. spirochrome.com
Cell migration is a fundamental process that relies on the coordinated and dynamic remodeling of the actin cytoskeleton. SiR-Actin allows researchers to directly observe the actin dynamics that drive migratory processes. For example, wound healing assays performed with cells stained with SiR-Actin have revealed how the probe can be used to monitor cell motility and the closure of cellular gaps. cytoskeleton.com
The probe also facilitates the study of focal adhesions, which are the sites where the actin cytoskeleton connects to the extracellular matrix. These connections are vital for cell adhesion and migration. While SiR-Actin primarily visualizes the actin filaments, its use in conjunction with fluorescently tagged adhesion proteins (like vinculin or paxillin) allows for the simultaneous observation of how cytoskeletal dynamics are linked to adhesion site turnover. researchgate.net Newer probes with optimized binding affinities, such as SiR-XActin, have been developed to minimize the potential for the probe itself to alter natural actin dynamics, ensuring a more accurate analysis of these sensitive processes. cytoskeleton.comresearchgate.net
| Feature | Description | Key Research Applications |
| Probe Composition | Silicon Rhodamine (SiR) fluorophore conjugated to a Jasplakinolide derivative. | Live-cell imaging of F-actin. |
| Mechanism | Binds to filamentous actin (F-actin), activating fluorescence upon binding. | Visualization of stress fibers, lamellipodia, filopodia, actin cortex. |
| Key Advantages | Cell-permeable, fluorogenic, far-red emission, low phototoxicity, compatible with super-resolution microscopy (STED, SIM). | Long-term cell tracking, mechanobiology studies, analysis of cancer cell motility. |
| Research Areas | Cell Migration, Cell Adhesion, Cytokinesis, Mechanotransduction. | Wound healing assays, studies of cell-matrix interactions. |
Microtubule Architecture and Cellular Processes
Microtubules are dynamic polymers of tubulin that form a critical part of the cytoskeleton. They are essential for cell division, intracellular transport, and the maintenance of cell structure. Similar to SiR-Actin, a specific probe for microtubules, SiR-Tubulin, was developed by conjugating the SiR fluorophore to the microtubule-binding drug Docetaxel. spirochrome.comsciencewerke.com
SiR-Tubulin enables the visualization of endogenous microtubules in living cells without the need for genetic modification. spirochrome.comsciencewerke.com Like its actin-targeting counterpart, SiR-Tubulin is cell-permeable, fluorogenic, and emits light in the far-red spectrum, offering the same advantages of low background, minimal phototoxicity, and compatibility with other fluorophores. cytoskeleton.comcytoskeleton.comspirochrome.com
This probe has been instrumental in studying the dynamic organization of the microtubule network throughout the cell cycle. Researchers can observe the transition from the interphase microtubule array to the formation of the bipolar mitotic spindle, a complex machine responsible for segregating chromosomes during cell division. researchgate.net The high signal-to-noise ratio and compatibility with STED microscopy allow for the detailed examination of microtubule structures at a resolution that can distinguish individual filaments. cytoskeleton.com Studies have shown that SiR-Tubulin preferentially marks long-lived or stable microtubule stretches, providing a tool to investigate the dynamics of different microtubule subsets within the cell. researchgate.net
Centrosomes are the primary microtubule-organizing centers in most animal cells, playing a pivotal role in the formation of the mitotic spindle. SiR-Tubulin has been used to selectively label and image centrosomal microtubules. cytoskeleton.com High-resolution STED microscopy of SiR-Tubulin-stained cells has even allowed for the measurement of centriole diameter, a key component of the centrosome.
Primary cilia are microtubule-based, antenna-like organelles that protrude from the surface of many cell types and are involved in sensory and signaling pathways. Visualizing these small structures in live cells has been a significant challenge. SiR-Tubulin has emerged as an effective tool for labeling primary cilia in living cells and tissues, such as in pancreatic islets. researchgate.netfrontiersin.org This application allows for the study of ciliary structure and dynamics, which is crucial for understanding a class of genetic disorders known as ciliopathies. frontiersin.org The bright and selective staining of both primary cilia and centrioles by SiR-Tubulin makes it possible to distinguish these structures from the cytoplasmic background signal. researchgate.netfrontiersin.org
| Feature | Description | Key Research Applications |
| Probe Composition | Silicon Rhodamine (SiR) fluorophore conjugated to the drug Docetaxel. | Live-cell imaging of microtubules. |
| Mechanism | Binds to tubulin polymers, activating fluorescence upon binding. | Visualization of interphase microtubule arrays and the mitotic spindle. |
| Key Advantages | Cell-permeable, fluorogenic, far-red emission, low phototoxicity, preferentially labels stable microtubules. | Studies of cell division, intracellular transport, and cytoskeletal reorganization. |
| Research Areas | Cell Cycle Progression, Centrosome Function, Cilia Dynamics. | Analysis of mitotic spindle assembly, imaging of primary cilia in live tissue. |
Nucleic Acid Organization and Chromatin Dynamics
The intricate three-dimensional organization of chromatin within the cell nucleus is fundamental to the regulation of gene expression and the maintenance of cellular function. Visualizing these higher-order structures and their dynamic changes in living cells is crucial for understanding these processes. Probes derived from the silicon-rhodamine (SiR) fluorophore, including those synthesized using SiR-Maleimide, have become valuable tools for these investigations due to their far-red emission, high photostability, and compatibility with super-resolution microscopy techniques.
Analysis of Nuclear Structures and DNA Labeling with SiR-DNA Probes
This compound serves as a key reagent for the generation of custom DNA probes. The maleimide (B117702) group reacts specifically with thiol (-SH) groups to form stable covalent bonds. spirochrome.comlumiprobe.com This reactivity allows for the straightforward labeling of synthetic oligonucleotides that have been modified to include a thiol group. These SiR-labeled DNA probes can then be introduced into cells to target and visualize specific genomic sequences, enabling the study of their spatial location and dynamics within the nucleus.
A related and powerful approach for studying chromatin dynamics is metabolic labeling. In this method, a modified nucleoside triphosphate conjugated to a SiR derivative, such as silicon rhodamine-conjugated deoxycytidine triphosphate (dCSiRTP), is introduced into living cells. nih.govresearchgate.net This labeled nucleotide is incorporated into newly synthesized DNA during replication, effectively distributing the fluorophore throughout the chromatin. This strategy has been successfully used to track chromatin mobility during cellular differentiation processes, such as the transition from pluripotent stem cells to neurons. nih.govresearchgate.net
The use of SiR-based probes for DNA labeling offers significant advantages for microscopic imaging. Their excitation and emission wavelengths in the far-red part of the spectrum minimize cellular autofluorescence and phototoxicity, making them ideal for long-term live-cell imaging. spirochrome.com Furthermore, their exceptional brightness and photostability make them compatible with advanced imaging techniques like Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM), which can resolve chromatin domains and structures beyond the diffraction limit of conventional microscopy. nih.govspirochrome.com
| Property | Value | Reference |
|---|---|---|
| Absorbance Maximum (λabs) | 652 nm | spirochrome.com |
| Molar Extinction Coefficient (εmax) | 1.0·105 mol-1·cm-1 | spirochrome.com |
| Recommended Filter Set | Standard Cy5 | spirochrome.com |
| Microscopy Compatibility | Confocal, STED, SIM | nih.govspirochrome.com |
Organelle-Specific Labeling and Inter-organelle Contact Site Research (e.g., Lysosomes)
The precise localization and tracking of specific organelles are essential for understanding their function and interplay within the cellular environment. This compound provides a versatile platform for creating organelle-specific probes by enabling the conjugation of the SiR fluorophore to targeting molecules. These molecules can include antibodies, nanobodies, or small-molecule ligands that exhibit high affinity for proteins or lipids unique to a particular organelle, such as the lysosome.
A critical area of cell biology is the study of membrane contact sites (MCSs), which are regions of close apposition (typically 10-80 nm) between the membranes of two distinct organelles. researchgate.netmdpi.com These sites act as hubs for intercellular communication, facilitating processes like ion and lipid transfer, and regulating organelle dynamics. nih.govfrontiersin.org Visualizing these dynamic and small-scale interactions requires high-resolution imaging techniques.
The properties of SiR dyes are particularly well-suited for investigating MCSs involving organelles like lysosomes and mitochondria. mdpi.com By conjugating this compound to a lysosome-targeting moiety, researchers can generate a bright and photostable probe to specifically label the lysosomal population. In dual-color imaging experiments, lysosomes labeled with an SiR-probe can be imaged alongside mitochondria labeled with a different fluorophore (e.g., a genetically encoded fluorescent protein). Using super-resolution microscopy, it is possible to visualize and quantify the interactions between these two organelles, revealing different types of physical contact, from superficial adhesion to the entrapment of lysosomes within the mitochondrial network. mdpi.com This approach provides insights into the regulation of molecular transport and the coordination of organelle dynamics. mdpi.commdpi.com
| Contacting Organelle | Key Functions | Reference |
|---|---|---|
| Mitochondria | Ca2+ homeostasis, lipid transfer, apoptosis | frontiersin.org |
| Plasma Membrane | Lipid homeostasis, Ca2+ signaling | researchgate.net |
| Lysosomes | Cholesterol transport, organelle positioning | researchgate.netfrontiersin.org |
| Golgi Apparatus | Ceramide and cholesterol transport | researchgate.net |
| Lipid Droplets | Lipid metabolism, droplet biogenesis | researchgate.net |
Protein-Protein Interaction Studies Utilizing this compound Conjugates (e.g., FRET-based Assays)
Understanding how proteins interact within functional complexes is fundamental to deciphering cellular signaling pathways and regulatory networks. Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique for studying protein-protein interactions in living cells. youtube.com FRET is a non-radiative energy transfer process that occurs between two fluorophores—a donor and an acceptor—when they are in very close proximity (typically less than 10 nanometers). youtube.com The efficiency of this energy transfer is highly dependent on the distance between the fluorophores, making it a molecular ruler for detecting interactions.
This compound is an excellent tool for preparing proteins for FRET-based assays. A protein of interest can be site-specifically labeled with this compound by targeting a native or engineered cysteine residue. lumiprobe.com This SiR-labeled protein can then serve as the FRET acceptor. The putative interacting partner protein can be genetically fused to a fluorescent protein with suitable spectral properties, such as Green Fluorescent Protein (GFP) or Cyan Fluorescent Protein (CFP), which will act as the FRET donor. youtube.com
In a typical FRET experiment using a this compound conjugate, the donor fluorophore (e.g., GFP) is excited by its specific wavelength. If the two proteins are not interacting, the donor will fluoresce normally, emitting light at its characteristic wavelength. However, if the proteins interact, bringing the donor (GFP) and acceptor (SiR) within the FRET distance, the excited donor will transfer its energy to the acceptor. youtube.com This energy transfer quenches the donor's fluorescence and leads to the emission of light from the acceptor (SiR). The detection of this sensitized emission from the acceptor is a direct and quantitative measure of the protein-protein interaction in real-time and within the context of a living cell. youtube.com The spectral properties of SiR are compatible with common fluorescent proteins like GFP, making this compound conjugates valuable components for designing FRET-based biosensors. spirochrome.com
| Parameter | GFP (Donor) | SiR (Acceptor) | FRET Principle |
|---|---|---|---|
| Excitation Max (λex) | ~488 nm | ~652 nm | The emission spectrum of the donor (GFP) must overlap with the excitation spectrum of the acceptor (SiR). |
| Emission Max (λem) | ~509 nm | ~670 nm | |
| Proximity Requirement | < 10 nanometers | Energy transfer is efficient only over very short distances. | |
| Experimental Readout | Decreased donor (GFP) emission and/or increased acceptor (SiR) emission upon donor excitation. | The change in fluorescence indicates protein interaction. |
Methodological Innovations and Research Challenges in Sir Maleimide Application
Probe Design and Engineering for Enhanced Performance
The design and engineering of SiR-Maleimide probes are critical for optimizing their performance in various imaging applications, from widefield to super-resolution microscopy. Key areas of development focus on modulating the probe's fluorescent properties to improve signal quality and adapting its characteristics for advanced imaging techniques.
Modulation of Fluorogenic Properties for Improved Signal-to-Noise
A significant challenge in live-cell imaging is achieving a high signal-to-noise ratio, where the fluorescent signal from the labeled target is clearly distinguishable from background noise. Fluorogenic probes, which exhibit low or no fluorescence until they bind to their target, are highly desirable.
Research has explored various strategies to control the fluorogenic properties of maleimide-based probes. One approach involves the strategic placement of the maleimide (B117702) group on the fluorophore. For instance, in BODIPY fluorophores functionalized with maleimide, the position of the maleimide group can influence photoinduced electron transfer (PET), a mechanism that quenches fluorescence. mdpi.com When the maleimide group is in close proximity to the fluorophore core, it can act as an electron acceptor, quenching fluorescence until a reaction with a thiol deactivates this process, leading to a "turn-on" signal. mdpi.com
Another mechanism influencing fluorogenicity is aggregation-caused quenching (ACQ). Some fluorophores, like certain BODIPY derivatives, tend to aggregate in aqueous solutions, which significantly reduces their fluorescence. mdpi.com The conjugation of these probes to a polar target molecule can disrupt this aggregation, leading to a substantial increase in fluorescence, a phenomenon termed disaggregation-induced emission (DIE). mdpi.com This target-mediated inhibition of aggregation provides a powerful strategy for designing fluorogenic probes. mdpi.com
Furthermore, the chemical environment surrounding the fluorophore plays a crucial role. The fluorescence of substituted maleimides can be significantly quenched in polar protic solvents. bham.ac.uk By modifying the maleimide structure with electron-withdrawing groups, researchers have been able to increase fluorescence efficiency in polar environments by reducing interactions with the solvent. bham.ac.uk This approach allows for the rational design of maleimide-based probes that maintain strong fluorescence even in the aqueous environment of the cell.
Rigorous Quantification of this compound Conjugation Efficiency
The precise quantification of the degree of labeling is paramount for the accurate interpretation of fluorescence imaging data and for ensuring the functionality of the labeled biomolecule. Both spectrophotometric and chromatographic methods, as well as functional biochemical assays, are employed to assess the efficiency of this compound conjugation.
Spectrophotometric and Chromatographic Assessment Techniques
A common method to determine the degree of labeling of a protein with a fluorescent dye is through UV-Vis spectrophotometry. tocris.com This involves measuring the absorbance of the protein-dye conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance wavelength of the dye (for SiR, this is typically around 650 nm). spirochrome.comtocris.com A correction factor is applied to the absorbance at 280 nm to account for the dye's contribution at that wavelength. tocris.com From these measurements, the molar concentrations of the protein and the dye can be calculated, yielding the degree of labeling.
While direct spectrophotometric assay of maleimides is possible at 302 nm, it is often insensitive due to a low extinction coefficient and interference from protein absorbance. abcam.com A more sensitive, reverse assay involves reacting the maleimide-containing sample with a known excess of a thiol-containing compound like glutathione (B108866) (GSH). abcam.com The remaining unreacted thiol is then quantified using a reagent like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiodipyridine (DTDP), which produce a colored product upon reaction with a thiol. abcam.comcellmosaic.com The amount of maleimide is then calculated from the difference between the initial and unreacted amounts of the thiol reagent. abcam.comcellmosaic.com
Chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS), provide more detailed analysis. nih.govacs.orgmdpi.com RP-HPLC can be used to separate the labeled conjugate from the unreacted protein and free dye, allowing for quantification of the conjugation efficiency by integrating the peak areas. nih.govmdpi.comuu.nl LC-MS combines the separation power of chromatography with the mass analysis capabilities of mass spectrometry, enabling not only quantification but also confirmation of the conjugate's identity and the number of dye molecules attached per protein. nih.govkinampark.comtandfonline.com Multidimensional methods that couple size-exclusion chromatography with RP-HPLC/MS have been developed for sensitive detection and quantification of free, unconjugated drug or dye species in conjugate samples. nih.govtandfonline.com
Table 1: Comparison of Spectrophotometric and Chromatographic Techniques for Conjugation Assessment
| Technique | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures absorbance at specific wavelengths for protein and dye. | Simple, rapid, and requires standard laboratory equipment. | Lower sensitivity; potential for interference from other absorbing species. |
| Reverse Thiol Assay | Quantifies maleimide by reacting with excess thiol and measuring the unreacted thiol. | More sensitive than direct maleimide absorbance measurement. abcam.com | Indirect measurement; requires careful control of reaction conditions. |
| RP-HPLC | Separates conjugate, unreacted protein, and free dye based on hydrophobicity. | Provides quantitative data on reaction components; allows for purification. nih.govuu.nl | Can be complex to develop optimal separation conditions. mdpi.com |
| LC-MS | Separates components and determines their mass-to-charge ratio. | Provides high specificity and sensitivity; confirms conjugate identity and degree of labeling. nih.govtandfonline.com | Requires specialized and expensive instrumentation. |
Strategies for Mitigating Non-Specific Probe Interactions and Autofluorescence
A major hurdle in fluorescence imaging is the presence of background signals that can obscure the specific signal from the probe. This background arises from two main sources: non-specific binding of the probe to cellular components other than its intended target, and autofluorescence from endogenous cellular molecules.
To reduce non-specific binding, several strategies can be employed during the labeling and imaging process. aatbio.comnicoyalife.com These include:
Blocking Agents: Using blocking agents like bovine serum albumin (BSA) or non-fat dry milk can help to saturate non-specific binding sites on surfaces and within cells. nicoyalife.comneb-online.depatsnap.com
Buffer Optimization: Adjusting the pH of the buffer can alter the charge of both the probe and cellular components, which can minimize electrostatic interactions that lead to non-specific binding. aatbio.comnicoyalife.com Increasing the salt concentration (e.g., with NaCl) can also shield charges and reduce these interactions. aatbio.comnicoyalife.com
Detergents: Adding low concentrations of non-ionic surfactants, such as Tween-20, can disrupt hydrophobic interactions that contribute to non-specific binding. aatbio.comnicoyalife.compatsnap.com
Washing Steps: Implementing thorough and extended washing steps after labeling helps to remove unbound or loosely bound probes. neb-online.depatsnap.com
Autofluorescence is the natural fluorescence emitted by certain biological structures and molecules, such as collagen, elastin, and lipofuscin, when excited by light. visikol.comnih.gov This is particularly problematic in the green and red regions of the spectrum. visikol.comnih.gov Several approaches can help mitigate autofluorescence:
Fixation Method: The choice of fixative can impact autofluorescence. For example, glutaraldehyde (B144438) tends to induce more autofluorescence than paraformaldehyde. visikol.com Minimizing fixation time can also be beneficial. visikol.com
Spectral Separation: Using fluorophores that emit in the far-red or near-infrared region of the spectrum, such as SiR (emission ~670 nm), helps to avoid the main autofluorescence signals which are typically stronger at shorter wavelengths. spirochrome.comnano-tag.com Additionally, spectral imaging and linear unmixing algorithms can be used to computationally separate the specific probe signal from the broad-spectrum autofluorescence. researchgate.net
Quenching Agents: Chemical treatments can be used to quench autofluorescence. For instance, Sudan Black B and 3,3'-diaminobenzidine (B165653) (DAB) have been used to mask autofluorescent pigments in tissue sections. nih.gov
Perfusion: For tissue samples, perfusing with a buffer like PBS prior to fixation can remove red blood cells, which are a major source of heme-related autofluorescence. visikol.com
By combining thoughtful probe design, rigorous quantification, and strategic mitigation of background signals, researchers can effectively harness the power of this compound for high-fidelity cellular imaging.
Computational Modeling and Simulation in this compound Research
Computational modeling and simulation have become indispensable tools for understanding the fundamental properties and behaviors of fluorescent probes like this compound at a molecular level. These theoretical approaches complement experimental studies by providing insights that are often difficult or impossible to obtain through laboratory methods alone. Methodologies such as molecular dynamics (MD) simulations and quantum chemical calculations are pivotal in predicting and explaining the photophysical characteristics, environmental sensitivity, and interaction dynamics of SiR-based dyes.
Molecular dynamics simulations allow researchers to model the behavior of this compound in complex biological environments, such as within a lipid bilayer or in proximity to a target protein. mdpi.com By simulating the movements and interactions of every atom in the system over time, MD can reveal how the dye orients itself within a cellular membrane and how its conformation changes in response to its surroundings. mdpi.comchemrxiv.org For instance, simulations have been used to study the adsorption and diffusion of rhodamine dyes, providing a detailed picture of their interaction with surfaces and their mobility in different media. acs.orgnih.govnih.gov This information is crucial for designing effective labeling strategies and for interpreting the data from fluorescence microscopy experiments.
Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to investigate the electronic structure and photophysical properties of SiR fluorophores. db-thueringen.denih.gov These calculations can predict key parameters like absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. db-thueringen.dewhiterose.ac.uk Researchers can use these methods to understand how chemical modifications to the SiR core affect its brightness and color. acs.orgescholarship.org For example, computational studies have been instrumental in designing new spontaneously blinking SiR derivatives for super-resolution microscopy by predicting how structural changes influence the equilibrium between the fluorescent "on" state and the dark "off" state. biorxiv.org Such predictive power accelerates the development of novel probes with tailored properties for specific imaging applications.
A significant challenge in the computational study of this compound is the accurate parameterization of the force fields used in MD simulations and the high computational cost of quantum chemical calculations for such a large molecule. chemrxiv.org Despite these challenges, the synergy between computational modeling and experimental work continues to drive innovation, enabling the rational design of next-generation fluorescent probes with enhanced performance for advanced biological imaging. db-thueringen.de
Integration of this compound with Correlative Light and Electron Microscopy
Correlative Light and Electron Microscopy (CLEM) is a powerful imaging approach that combines the advantages of fluorescence microscopy (FM) with the high-resolution structural detail of electron microscopy (EM). diva-portal.org This technique allows researchers to first identify a labeled structure of interest using fluorescence, such as a protein tagged with this compound, and then to visualize its ultrastructural context at the nanometer scale. doi.orgresearchgate.net The use of this compound and other synthetic fluorophores in CLEM is advantageous because they are generally more photostable and smaller than fluorescent proteins, and they offer a range of colors. dtic.mil
The typical CLEM workflow involving this compound begins with labeling the target molecule within a living or fixed cell. biotium.com The sample is then imaged using a fluorescence microscope to locate the SiR signal. protocols.io To facilitate finding the same region of interest in the electron microscope, gridded dishes or coverslips are often used. doi.orgresearchgate.net After fluorescence imaging, the sample must be processed for electron microscopy. This involves fixation, often with glutaraldehyde and osmium tetroxide, followed by dehydration, and embedding in a resin. dtic.milprotocols.io One of the major challenges in CLEM is preserving both the fluorescence signal and the cellular ultrastructure throughout this harsh preparation process. dtic.milresearchgate.net
The chemical treatments required for EM can quench the fluorescence of many organic dyes. While SiR dyes are relatively robust, their signal can be diminished by EM processing steps. dtic.mil Furthermore, the reagents used for EM staining, like osmium tetroxide, are electron-dense and provide contrast for the EM image, but they are not inherently fluorescent. researchgate.net This necessitates careful optimization of protocols to find a balance between good fluorescence preservation and adequate EM contrast. mdpi.com
Another significant challenge is the accurate correlation or registration of the images obtained from the two different microscopes. diva-portal.orgresearchgate.net This involves overlaying the light and electron micrographs to precisely map the fluorescent signal to the corresponding ultrastructure. Fiducial markers that are visible in both imaging modalities can be used to improve the accuracy of this alignment.
The table below summarizes key challenges and strategies in the application of this compound for CLEM studies.
| Research Challenge | Methodological Approach/Innovation |
| Fluorescence Quenching | Optimization of fixation protocols (e.g., using lower concentrations of glutaraldehyde or alternative fixatives). zeiss.com Development of more robust fluorophores. |
| Ultrastructure Preservation | High-pressure freezing and freeze-substitution as an alternative to chemical fixation to better preserve cellular morphology. leica-microsystems.com |
| Image Correlation/Registration | Use of gridded coverslips or dishes for relocating the region of interest. doi.orgresearchgate.net Application of fiducial markers visible in both LM and EM. |
| Probe Delivery | For intracellular targets, ensuring the this compound conjugate can permeate the cell membrane. dtic.mil |
| Labeling Specificity | Ensuring the maleimide group reacts specifically with the intended cysteine residue on the target protein to avoid off-target labeling. biotium.com |
Despite the existing challenges, the integration of bright and photostable probes like this compound with CLEM workflows holds immense potential for elucidating the complex relationship between protein function and cellular architecture. nih.gov
Future Research Trajectories and Broader Impact of Sir Maleimide Based Probes
Expansion into Novel Biological Targets and Underexplored Cellular Processes
The versatility of SiR-Maleimide, stemming from its ability to react with thiol groups to form stable covalent bonds, allows for the labeling of a wide array of biomolecules, including proteins, peptides, and oligonucleotides. spirochrome.comspirochrome.com This reactivity is being harnessed to explore previously inaccessible biological targets and shed light on complex cellular processes.
Future research is poised to leverage this compound to investigate the dynamics of protein-protein interactions, enzymatic activity, and post-translational modifications in living cells. For instance, by conjugating this compound to specific enzyme substrates, researchers can develop novel assays to monitor enzyme activity in real-time. This approach has been explored for enzymes like endocannabinoid hydrolytic enzymes, where fluorescent probes are used to screen for inhibitors. mdpi.com The ability to visualize these processes with high spatial and temporal resolution will provide unprecedented insights into cellular signaling pathways and their dysregulation in disease.
Furthermore, the exploration of cellular compartmentalization, such as the formation of membraneless organelles through liquid-liquid phase separation (LLPS), represents a significant area for the application of this compound probes. epfl.ch By labeling key proteins involved in LLPS, scientists can study the dynamics of condensate formation and dissolution, offering a deeper understanding of cellular organization and function. epfl.ch
Advancements in High-Throughput Screening Platforms Utilizing this compound
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. nih.gov this compound and its derivatives are increasingly being integrated into HTS platforms to identify novel therapeutic agents. The far-red fluorescence of SiR minimizes interference from autofluorescence, a common issue in cell-based assays, thereby improving the signal-to-noise ratio and the reliability of HTS results. spirochrome.com
The development of fluorescence-based assays using probes like N-[4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl]maleimide (CPM) for detecting free thiols has paved the way for HTS campaigns targeting enzymes that produce thiol-containing byproducts. nih.govacs.org For example, HTS assays for histone acetyltransferases (HATs) have been developed based on the reaction of the coenzyme A (CoA) byproduct with a maleimide (B117702) probe. nih.govacs.org
Future advancements will likely focus on the development of more sophisticated HTS assays that can probe multiple cellular parameters simultaneously. The combination of this compound with other spectrally distinct fluorophores will enable multiplexed screening, allowing for the identification of compounds that modulate specific cellular pathways with high selectivity.
Development of Environmentally Responsive this compound Probes
A key area of development is the creation of "smart" or environmentally responsive this compound probes. These probes are designed to change their fluorescent properties in response to specific changes in their local environment, such as pH, polarity, or the presence of specific ions or molecules. mdpi.com This responsiveness is often achieved by leveraging the equilibrium between a fluorescent open form and a non-fluorescent, spirolactone closed form of the SiR core, which is sensitive to the polarity of the surrounding medium. epfl.ch
For example, probes are being designed to report on changes in the redox state of the cell by reacting with specific redox-sensitive thiols. ucl.ac.uk Others are being developed to sense changes in pH within cellular organelles, providing insights into processes like endocytosis and lysosomal function. acs.org The development of such probes will enable researchers to visualize and quantify dynamic cellular processes with greater precision.
The design of these probes often involves incorporating specific recognition moieties that trigger a change in the fluorophore's electronic structure upon binding to the target analyte. This can lead to a "turn-on" or ratiometric fluorescence response, providing a clear and quantifiable signal.
Cross-Disciplinary Applications in Materials Science and Bioengineering Research
The utility of this compound extends beyond fundamental cell biology into the realms of materials science and bioengineering. spiedigitallibrary.orgduke.edu Its ability to be conjugated to various materials allows for the development of novel biosensors, drug delivery systems, and engineered tissues.
In materials science, this compound can be used to functionalize nanoparticles and polymers, creating materials with specific biological recognition capabilities. These functionalized materials can be used for targeted imaging and therapy. For instance, maleimide-functionalized liposomes have been shown to have enhanced cellular uptake, opening possibilities for improved drug delivery. nih.gov
In bioengineering, this compound is being used to label and track cells within engineered tissues, providing a means to monitor tissue development and integration in vivo. Furthermore, the development of photoactive bioconjugates using maleimide chemistry allows for the photochemical control of material properties, with potential applications in creating dynamic and responsive biomaterials. ucl.ac.uk
Design of Next-Generation this compound Derivatives for Emerging Imaging Modalities
The field of fluorescence imaging is constantly evolving, with the development of new super-resolution and single-molecule imaging techniques. To fully exploit the potential of these advanced imaging modalities, next-generation this compound derivatives with tailored photophysical properties are being developed. acs.org
Researchers are focusing on creating derivatives with enhanced brightness, photostability, and specific photoswitching characteristics suitable for techniques like single-molecule localization microscopy (SMLM). acs.orgbiorxiv.org For example, spontaneously blinking fluorophores based on the SiR scaffold simplify SMLM by eliminating the need for specific buffers or photoactivation. biorxiv.org
Furthermore, the development of "next-generation maleimides" (NGMs) that form more stable linkages with thiols is addressing the potential instability of the traditional thiosuccinimide linkage. nih.govnih.gov These NGMs are being used to create more robust antibody-drug conjugates (ADCs) for therapeutic and imaging applications. nih.gov The design of these novel maleimides often focuses on re-bridging disulfide bonds in proteins, leading to more homogeneous and stable conjugates. ucl.ac.uknih.gov
The table below provides a summary of key this compound derivatives and related compounds and their applications.
| Compound/Probe | Application | Key Features |
| This compound | General thiol-reactive labeling, super-resolution microscopy (STED, SIM) | Far-red fluorescence, high photostability spirochrome.com |
| HM-SiR-maleimide | Single-molecule localization microscopy (SMLM) | Spontaneously blinking fluorophore biorxiv.org |
| JF₆₃₅b-maleimide | 3D SMLM of dense biomolecular structures | Tuned duty cycle for SMLM biorxiv.org |
| CPM | HTS assays for thiol-producing enzymes | Forms highly fluorescent adducts with free thiols nih.govacs.org |
| DNA-Maleimide | Titration of reactive thiols in proteins | Provides a discrete mobility shift on SDS-PAGE nih.gov |
The continued development and application of this compound and its derivatives promise to further revolutionize our ability to visualize and understand the intricate workings of biological systems and to engineer novel solutions in medicine and materials science.
Q & A
Q. How can batch-to-batch variability in this compound synthesis impact reproducibility?
- Methodological Answer : Characterize each batch via HPLC for purity (>95%) and confirm reactivity using model thiol compounds (e.g., glutathione). Document lot-specific parameters (e.g., extinction coefficient) in supplementary materials. Cross-validate critical findings with independent batches .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
